molecular formula C7H7N3O3S B2540453 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid CAS No. 944643-58-7

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic Acid

Cat. No.: B2540453
CAS No.: 944643-58-7
M. Wt: 213.21
InChI Key: DMPSDVQDGJKACV-UHFFFAOYSA-N
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Description

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a pyrrolidine ring fused with a thiadiazole moiety, making it a versatile scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid typically involves heating 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid under solvent-free conditions or with the addition of acetic acid at temperatures ranging from 140°C to 150°C . This method allows for the formation of the desired heterocyclic ensemble efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiadiazole ring or the pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups .

Mechanism of Action

Properties

IUPAC Name

5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3S/c11-5-1-4(6(12)13)2-10(5)7-9-8-3-14-7/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPSDVQDGJKACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NN=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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